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Compound Name: D-Psicose-d
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An Objective Comparison of D-Psicose and Erythritol for Scientific Applications

This guide provides a comprehensive comparison of D-Psicose (also known as D-Allulose) and
erythritol, two sugar substitutes of significant interest in research, food science, and
pharmaceutical development. The following sections detail their physicochemical properties,
metabolic fates, and physiological effects, supported by experimental data and methodologies.

Physicochemical Properties

D-Psicose, a rare sugatr, is a C-3 epimer of D-fructose, while erythritol is a four-carbon sugar
alcohol (polyol).[1][2] Both are utilized as low-calorie sweeteners, but their chemical structures
and properties differ, influencing their applications.[1][3][4]
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Property D-Psicose (Allulose) Erythritol
Molecular Formula CeH1206[4][5] CaH1006
Molecular Weight 180.16 g/mol [4][5] 122.12 g/mol

Sweetness (vs. Sucrose)

~70%[1][6](7]

~70-80%[6][8]

Caloric Value (kcal/g)

~0.2 - 0.4 kcal/g[1]

~0 kcal/g[9][10]

Glycemic Index

Very low / Negligible[1]

Zero[9]

Natural Occurrence

Trace amounts in wheat, figs,

Naturally in some fruits

(grapes, pears) and fermented

raisins, maple syrup[1][6] foods[9][11]

Solubility in Water Highly soluble (~1.0 kg/L )[12] Soluble

) ) Undergoes Maillard reaction, Does not undergo Maillard
Maillard Reaction

leading to browning[4][7] reaction

Metabolic Fate and Physiological Effects
Absorption and Metabolism

D-Psicose: This rare sugar is absorbed by the body but not metabolized, meaning it provides
almost no calories.[5][6] It is largely excreted from the body unchanged.[1]

Erythritol: Approximately 90% of ingested erythritol is rapidly absorbed in the small intestine
and excreted unchanged in the urine.[13] This efficient absorption and excretion pathway
contributes to its high digestive tolerance compared to other polyols.[9] However, recent
studies have shown that erythritol can be metabolized in a small, dose-dependent amount into
erythronate.[14][15]

Glycemic and Insulinemic Response

Both D-Psicose and erythritol have a negligible impact on blood glucose and insulin levels,
making them suitable for individuals with diabetes or those monitoring glucose control.[6][10]

e D-Psicose: Studies in healthy humans have shown that D-Psicose does not raise blood
glucose or insulin concentrations when administered alone.[16] Furthermore, when co-
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administered with carbohydrates like maltodextrin or sucrose, D-Psicose can significantly
suppress the postprandial glycemic response.[16][17][18] This effect is attributed to its ability
to inhibit intestinal a-glucosidase enzymes (sucrase and maltase), which delays
carbohydrate digestion.[17][18]

o Erythritol: Research confirms that erythritol has no effect on blood glucose or insulin levels.
[9][10]
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D-Psicose mechanism for suppressing glycemic response.

Gastrointestinal Effects and Satiety Hormones

Both sweeteners can stimulate the release of gastrointestinal hormones associated with satiety.
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e D-Psicose: Can stimulate the release of glucagon-like peptide-1 (GLP-1), which helps
suppress food intake and glycemia.[19][20]

» Erythritol: Acute administration of erythritol has been shown to induce the secretion of GLP-
1, cholecystokinin (CCK), and peptide tyrosine tyrosine (PYY).[21][22] Studies have also
found that erythritol can delay gastric emptying and increase feelings of fullness.[21][23]

While both are generally well-tolerated, excessive consumption can lead to gastrointestinal
discomfort. The maximum non-effective dose of D-Psicose for causing diarrhea is reported as
0.55 g/kg of body weight, which is higher than most sugar alcohols but lower than that of
erythritol (0.66-1.0+ g/kg).[1]

Effects on Microbiota

Gut Microbiota:

e D-Psicose: The impact of D-Psicose on the gut microbiome is an area of active research.
Some studies in mice suggest that D-Psicose intervention can alter the gut microbiota
composition. One study on mice with DSS-induced colitis found that D-Psicose aggravated
the condition, potentially by causing microbiota dysfunction, including a decrease in
beneficial bacteria like Akkermansia and Lactobacillus and a reduction in short-chain fatty
acid production.[24][25]

» Erythritol: The majority of erythritol is absorbed before it reaches the large intestine, limiting
its interaction with the gut microbiota.

Oral Microbiota:
o D-Psicose: Not extensively studied in relation to oral health.

 Erythritol: Erythritol is non-cariogenic as it is not metabolized by oral bacteria that produce
enamel-damaging acids.[9] Research has shown that erythritol is effective in managing oral
health by decreasing the weight of dental plaque, inhibiting the growth of Streptococcus
mutans, and reducing the overall incidence of dental caries, with some studies suggesting it
is more effective than xylitol and sorbitol.[11][26][27]

Safety and Regulatory Status
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Both D-Psicose and erythritol are considered safe for consumption by major regulatory bodies.

o D-Psicose (Allulose): Has been granted "Generally Recognized as Safe" (GRAS) status by
the U.S. Food and Drug Administration (FDA).[4]

o Erythritol: Is also GRAS in the USA and approved for use in foods in many other countries.
[10][26] The World Health Organization (WHO) and FAO Expert Committee on Food
Additives assigned an acceptable daily intake that is “not specified,” indicating a high level of
safety.[10]

However, a recent study has suggested a potential link between higher circulating levels of
erythritol and an increased risk of major adverse cardiovascular events like heart attack or
stroke, noting that erythritol enhanced platelet adhesion and thrombosis potential in laboratory
and animal models.[8][10] It is important to note that the study also pointed out that the body
naturally produces erythritol and higher levels could be a biomarker of metabolic dysfunction,
making it unclear if dietary erythritol was the cause.[28] Further research is needed to clarify
these findings.

Experimental Protocols
Glycemic Response Study (Human)

This section details a typical methodology for evaluating the postprandial blood glucose
suppression effect of D-Psicose.

» Study Design: A randomized, single-blind or double-blind, placebo-controlled crossover study
is commonly used.[16][19]

o Subjects: Healthy adult volunteers or individuals with borderline diabetes are recruited.[16]
[19] Subjects typically undergo a fasting period (e.g., overnight) before the experiment.[29]

 Intervention: Subjects consume a test beverage or meal. For example, a beverage
containing 75g of maltodextrin alone (control) or with varying doses of D-Psicose (e.g., 2.59,
59, 7.59).[16] A washout period of at least one week is maintained between test sessions.
[16]
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o Data Collection: Blood samples are collected from the subjects at baseline (O minutes) and
at regular intervals post-ingestion (e.g., 30, 60, 90, and 120 minutes).[16][19]

e Analysis: Plasma is separated from the blood samples, and glucose and insulin
concentrations are determined using standard assay kits.[17] The area under the curve
(AUC) for glucose and insulin responses is calculated to compare the effects of the different
test meals.
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Workflow for a human glycemic response study.

Absorption and Metabolism Study (Human)

This protocol describes a method to determine the absorption and metabolism of sweeteners
like erythritol.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.jstage.jst.go.jp/article/jnsv/54/6/54_6_511/_article
https://www.researchgate.net/publication/41808973_Study_on_the_Postprandial_Blood_Glucose_Suppression_Effect_of_D_-Psicose_in_Borderline_Diabetes_and_the_Safety_of_Long-Term_Ingestion_by_Normal_Human_Subjects
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735633/
https://www.benchchem.com/product/b12402512?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Study Design: A randomized, double-blind, dose-ranging study.[14][15]
e Subjects: Healthy lean participants are recruited and fasted overnight for 10 hours.[13]

 Intervention: An antecubital catheter is inserted for blood sampling.[13] A feeding tube is
placed to administer the substances intragastrically, bypassing taste and smell cues.[13]
Subjects receive solutions of varying doses of the sweetener (e.g., 10g, 25g, or 50g of
erythritol in 300 mL of water) on different study days in a randomized order.[13][14]

» Data Collection: Blood samples are taken at fixed time intervals after administration.[14]

e Analysis: Plasma concentrations of the sweetener (e.g., erythritol) and its potential
metabolites (e.g., erythronate) are measured using techniques like gas chromatography-
mass spectrometry (GC-MS).[14][15] Pharmacokinetic parameters such as the area under
the curve (AUC) and maximum plasma concentration (Cmax) are calculated.[15]

Conclusion

D-Psicose and erythritol are both effective low-calorie, low-glycemic sugar substitutes with
distinct properties that make them suitable for different applications.

e D-Psicose is notable for its ability to undergo the Maillard reaction, making it a functional
ingredient in baked goods.[4] Its potential to actively suppress postprandial hyperglycemia by
inhibiting carbohydrate-digesting enzymes presents a significant therapeutic advantage.[17]
[18]

» Erythritol stands out for its excellent digestive tolerance and proven benefits for oral health,
including caries prevention.[9][26] Its zero-calorie and non-glycemic nature are well-
established.[9]

The choice between D-Psicose and erythritol will depend on the specific requirements of the
intended application, whether it be for food formulation, clinical nutrition, or pharmaceutical
development. Researchers should consider the browning capability and glycemic suppression
of D-Psicose versus the high digestive tolerance and oral health benefits of erythritol. Further
research into their long-term effects on the gut microbiome and cardiovascular health will
continue to refine their roles in human health and nutrition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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